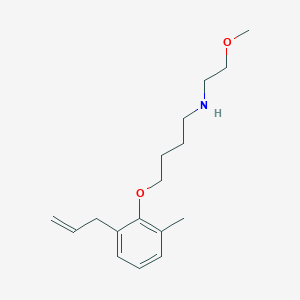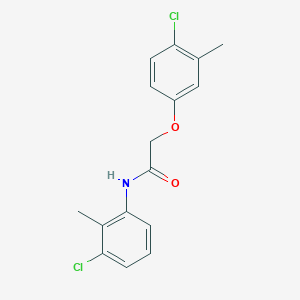
4-(2-allyl-6-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-allyl-6-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine, also known as AM-1241, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as CB2 agonists, which selectively activate the CB2 receptors in the body.
Mecanismo De Acción
4-(2-allyl-6-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine selectively activates the CB2 receptors in the body, which are primarily found in immune cells and peripheral tissues. CB2 activation leads to a reduction in inflammation and pain perception, as well as an increase in neuroprotective and anti-inflammatory effects. This compound has been shown to have a higher affinity for CB2 receptors than other synthetic cannabinoids, making it a promising candidate for therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including a reduction in pain perception, inflammation, and oxidative stress. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have a lower potential for abuse and addiction than other synthetic cannabinoids, making it a safer option for therapeutic use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-allyl-6-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine has several advantages for lab experiments, including its high selectivity for CB2 receptors and its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including its limited solubility and potential for degradation over time.
Direcciones Futuras
There are several future directions for research on 4-(2-allyl-6-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine, including further studies on its potential therapeutic applications in pain, inflammation, and neurodegenerative diseases. Additionally, research is needed to better understand the mechanisms of action of this compound and its potential effects on other physiological systems in the body. Finally, further studies are needed to optimize the synthesis method for this compound and to develop new analogs with improved therapeutic properties.
Métodos De Síntesis
4-(2-allyl-6-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine can be synthesized using a multi-step process that involves the reaction of 2-allyl-6-methylphenol with 2-chloroethylamine hydrochloride to form 4-(2-allyl-6-methylphenoxy)-N-(2-chloroethyl)-1-butanamine. This compound is then reacted with sodium methoxide and methanol to form this compound, which is this compound.
Aplicaciones Científicas De Investigación
4-(2-allyl-6-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-4-8-16-10-7-9-15(2)17(16)20-13-6-5-11-18-12-14-19-3/h4,7,9-10,18H,1,5-6,8,11-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSBKPGSULLTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC=C)OCCCCNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5191170.png)
![ethyl (5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5191178.png)

![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5191195.png)
![2-[2-(acetylamino)phenyl]-N-[4-(4-chlorophenoxy)phenyl]-2-oxoacetamide](/img/structure/B5191207.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5191213.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5191214.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5191241.png)
![1-[4-(2,3-dichlorophenoxy)butyl]pyrrolidine](/img/structure/B5191249.png)

